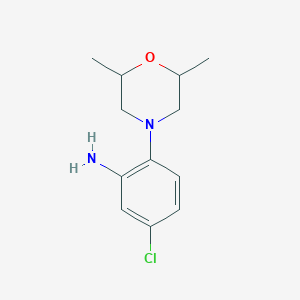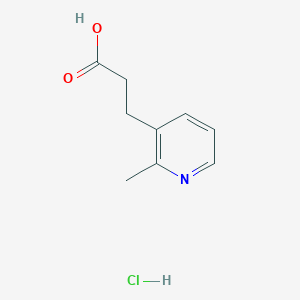![molecular formula C22H24N4O3 B2902147 Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1323695-41-5](/img/structure/B2902147.png)
Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through various methods, such as the condensation of 2-aminopyridine with α-haloketones or the cyclization of N-substituted pyridine-2-amines[_{{{CITATION{{{_4{Synthesis of Some Novel (E)-1,5-Dimethyl-2-phenyl-4-(((2-arylimidazo1 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity[_{{{CITATION{{{_4{Synthesis of Some Novel (E)-1,5-Dimethyl-2-phenyl-4-(((2-arylimidazo1 ....
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate is studied for its potential biological activities, such as antimicrobial and antitumor properties[_{{{CITATION{{{4{Synthesis of Some Novel (E)-1,5-Dimethyl-2-phenyl-4-(((2-arylimidazo1 ...[{{{CITATION{{{_2{Recent developments of imidazo[1,2- a ]pyridine analogues as ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b).
Medicine: In the medical field, this compound is investigated for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: In industry, it is used as an intermediate in the production of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Piperidine derivatives
Phenylcarboxamides
Uniqueness: . Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
phenyl 4-[[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-20(26-12-6-5-9-19(26)24-16)21(27)23-15-17-10-13-25(14-11-17)22(28)29-18-7-3-2-4-8-18/h2-9,12,17H,10-11,13-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVOCYWHHGLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2902065.png)
![N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide](/img/structure/B2902067.png)
![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902068.png)



![6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2902076.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2902079.png)
![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2902083.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide](/img/structure/B2902085.png)


